molecular formula C18H16F3N3OS B10967506 3-[1-(2,4-difluorophenoxy)ethyl]-5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

3-[1-(2,4-difluorophenoxy)ethyl]-5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B10967506
M. Wt: 379.4 g/mol
InChI Key: JEBRCAJCKQTDKO-UHFFFAOYSA-N
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Description

2,4-Difluorophenyl (1-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl) ether is a complex organic compound that features a combination of fluorinated aromatic rings and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluorophenyl (1-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl) ether typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the triazole ring with 4-fluorobenzyl thiol.

    Ether Formation: The final step involves the etherification of the 2,4-difluorophenol with the triazole derivative using a suitable alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and partially hydrogenated aromatic rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, potentially enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s triazole moiety is a common pharmacophore in medicinal chemistry, making it a potential candidate for the development of new therapeutic agents.

    Biological Probes: It can be used as a probe to study biological processes involving sulfur-containing compounds or fluorinated aromatic rings.

Industry

    Polymer Chemistry: The compound can be incorporated into polymers to impart specific properties such as increased thermal stability or resistance to degradation.

    Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-difluorophenyl (1-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl) ether depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated aromatic rings and triazole moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenyl isocyanate
  • 4-Fluorobenzyl thiol
  • 1,2,4-Triazole derivatives

Uniqueness

The combination of fluorinated aromatic rings, a sulfur-containing group, and a triazole moiety makes 2,4-difluorophenyl (1-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl) ether unique. This structure imparts specific chemical properties such as increased stability, reactivity, and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H16F3N3OS

Molecular Weight

379.4 g/mol

IUPAC Name

3-[1-(2,4-difluorophenoxy)ethyl]-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole

InChI

InChI=1S/C18H16F3N3OS/c1-11(25-16-8-7-14(20)9-15(16)21)17-22-23-18(24(17)2)26-10-12-3-5-13(19)6-4-12/h3-9,11H,10H2,1-2H3

InChI Key

JEBRCAJCKQTDKO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(N1C)SCC2=CC=C(C=C2)F)OC3=C(C=C(C=C3)F)F

Origin of Product

United States

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